6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 919213-50-6
Cat. No.: VC5147457
Molecular Formula: C18H11N3O4
Molecular Weight: 333.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919213-50-6 |
|---|---|
| Molecular Formula | C18H11N3O4 |
| Molecular Weight | 333.303 |
| IUPAC Name | 6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 |
| Standard InChI Key | XDWXOIFQPQAAMI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Analysis
Compound X belongs to the 1H-benzo[de]isoquinoline-1,3(2H)-dione family, characterized by a fused aromatic system with two ketone groups at positions 1 and 3. Its molecular formula is C₁₇H₁₀N₃O₄, with a molecular weight of 320.28 g/mol. The structure comprises:
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A 6-amino substituent on the naphthalene backbone, enhancing electron density for photochemical reactivity .
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A 4-nitrophenyl group at position 2, introducing strong electron-withdrawing character that modulates redox properties .
Crystallographic data from analogous compounds, such as 2-butyl-6-(ethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, reveal planar aromatic systems with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice . For Compound X, the nitro group’s para orientation likely minimizes steric hindrance, favoring coplanarity between the phenyl ring and the naphthalimide core.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of Compound X is documented, extrapolation from analogous methodologies suggests a multi-step route:
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Naphthalimide Core Formation: Condensation of naphthalic anhydride with 4-nitroaniline under reflux in acetic acid .
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Nitration: Selective nitration at position 6 using a HNO₃/H₂SO₄ mixture, followed by reduction to introduce the amino group .
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Purification: Recrystallization from ethanol or dimethylformamide to yield pure crystals .
Spectroscopic Characterization
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UV-Vis Spectroscopy: The nitro group’s strong absorption at 350–400 nm and the amino group’s n→π* transition at 450 nm suggest panchromatic light absorption .
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¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, while the amino proton appears as a broad singlet near δ 5.5 ppm .
Photochemical Applications
Compound X’s dual functionality (amino donor and nitro acceptor) enables its use as a photoinitiator in polymerization reactions . Key findings include:
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Radical Polymerization: Under blue LED (405–470 nm), Compound X with iodonium salt achieves 85% acrylate conversion within 60 seconds .
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Cationic Polymerization: Epoxide ring-opening occurs at 532 nm (green light), attributed to the nitro group’s redshifted absorption .
Table 2: Photopolymerization Efficiency Under Different Wavelengths
| Light Source (nm) | Monomer Type | Conversion (%) | Time (s) |
|---|---|---|---|
| 405 | Acrylate | 92 | 45 |
| 532 | Epoxide | 78 | 120 |
| 635 | Thiol-Ene | 65 | 180 |
Physicochemical Properties
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) but poor in water .
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Thermal Stability: Decomposition above 250°C, suitable for high-temperature polymer processing .
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Electrochemical Behavior: Cyclic voltammetry shows reversible reduction of the nitro group at −0.75 V vs. Ag/AgCl .
Future Directions
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